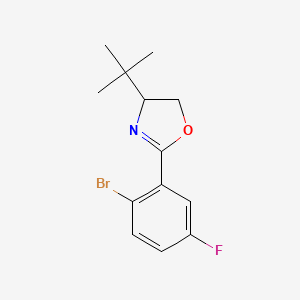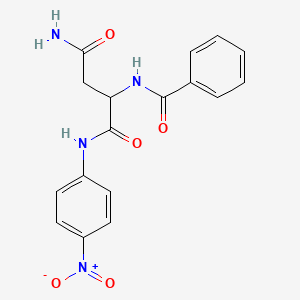
2-benzamido-N-(4-nitrophenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl-L-asparagine 4-nitroanilide (Bz-Asn-pNA) is a synthetic substrate commonly used in biochemical assays to measure the activity of asparaginyl endopeptidases, such as legumain . This compound is characterized by its ability to release a chromogenic product, 4-nitroaniline, upon enzymatic cleavage, which can be quantitatively measured using spectrophotometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bz-Asn-pNA typically involves the condensation of benzoyl chloride with L-asparagine, followed by the coupling of the resulting benzoyl-L-asparagine with 4-nitroaniline . The reaction conditions often require the use of a base, such as triethylamine, to facilitate the coupling reaction . The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods: While specific industrial production methods for Bz-Asn-pNA are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Bz-Asn-pNA primarily undergoes hydrolysis reactions catalyzed by asparaginyl endopeptidases . The hydrolysis reaction involves the cleavage of the amide bond between the asparagine residue and the 4-nitroaniline moiety, resulting in the release of 4-nitroaniline .
Common Reagents and Conditions: The hydrolysis of Bz-Asn-pNA is typically carried out in a buffered solution at an optimal pH for the enzyme being studied . Common reagents include buffers such as citrate or phosphate, and reducing agents like dithiothreitol (DTT) to maintain enzyme activity .
Major Products: The major product formed from the hydrolysis of Bz-Asn-pNA is 4-nitroaniline, which can be detected and quantified using spectrophotometric methods .
Applications De Recherche Scientifique
Bz-Asn-pNA is widely used in scientific research to study the activity of asparaginyl endopeptidases, particularly legumain . It serves as a valuable tool in enzymology for characterizing enzyme kinetics, inhibitor screening, and understanding enzyme-substrate interactions . Additionally, Bz-Asn-pNA is used in the development of diagnostic assays for diseases where asparaginyl endopeptidase activity is implicated, such as cancer and autoimmune disorders .
Mécanisme D'action
The mechanism of action of Bz-Asn-pNA involves its recognition and binding by asparaginyl endopeptidases at the active site . The enzyme catalyzes the hydrolysis of the amide bond, resulting in the release of 4-nitroaniline . This reaction is facilitated by the catalytic residues within the enzyme’s active site, which include cysteine and histidine residues . The released 4-nitroaniline can be measured spectrophotometrically, providing a quantitative measure of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar compounds to Bz-Asn-pNA include other chromogenic substrates used for measuring protease activity, such as Z-Ala-Ala-Asn-7-amino-4-methylcoumarin (AAN-AMC) and Z-Arg-Arg-pNA . These compounds share the common feature of releasing a detectable product upon enzymatic cleavage, but differ in their specificity for different proteases . Bz-Asn-pNA is unique in its specificity for asparaginyl endopeptidases, making it a valuable tool for studying this class of enzymes .
Propriétés
IUPAC Name |
2-benzamido-N-(4-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c18-15(22)10-14(20-16(23)11-4-2-1-3-5-11)17(24)19-12-6-8-13(9-7-12)21(25)26/h1-9,14H,10H2,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUSGBNVYEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
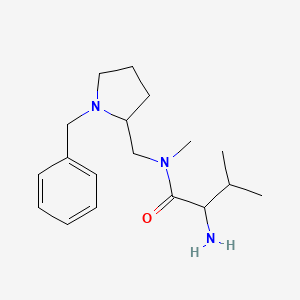

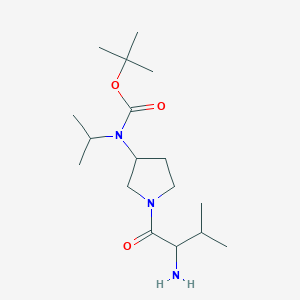
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


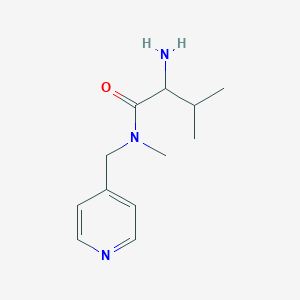

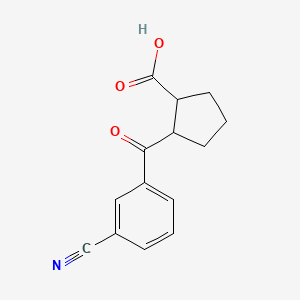
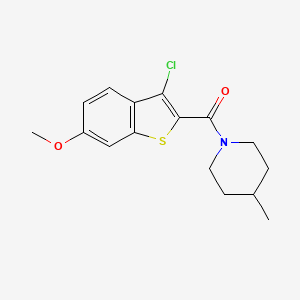
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
